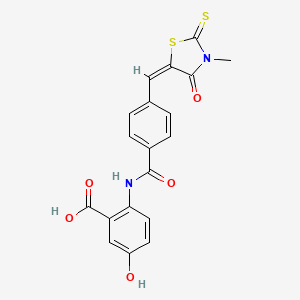![molecular formula C11H12BrN B2754230 3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 1935352-56-9](/img/structure/B2754230.png)
3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine” is a chemical compound that has been used in the synthesis of a potent quinolone antibacterial agent, U-87947E . It can also be used to prepare bicyclo[1.1.1]pentane-derived azides for click chemistry applications .
Molecular Structure Analysis
The molecular structure of “3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine” is characterized by a bicyclo[1.1.1]pentane core with a 4-bromophenyl group attached at the 3-position and an amine group at the 1-position . The InChI code for this compound is 1S/C11H12BrN.ClH/c12-9-3-1-8(2-4-9)10-5-11(13,6-10)7-10;/h1-4H,5-7,13H2;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine” include a molecular weight of 274.59 . It is a powder at room temperature .Applications De Recherche Scientifique
Aminoalkylation of [1.1.1]Propellane
Aminoalkylation of [1.1.1]propellane presents a direct method to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines, offering a streamlined approach to important building blocks. This process tolerates diverse functional groups, facilitating the incorporation of pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold, showcasing its versatility in synthesizing complex organic molecules (Hughes et al., 2019).
Radical Multicomponent Carboamination
The radical multicomponent carboamination of [1.1.1]propellane is an efficient method to synthesize multifunctionalized bicyclo[1.1.1]pentane derivatives. This technique employs mild conditions and one-pot operations to generate drug-like molecules with improved passive permeability, aqueous solubility, and metabolic stability, highlighting the scaffold's potential in expanding drug-like chemical space (Kanazawa et al., 2017).
New Routes to Bicyclo[1.1.1]pentan-1-amine
Exploring new synthetic routes, the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane provides a scalable and versatile approach to bicyclo[1.1.1]pentan-1-amine. This method demonstrates the adaptability of synthetic strategies in accessing complex bicyclic structures, essential for medicinal chemistry applications (Goh et al., 2014).
Photochemical (4 + 2)-Cycloaddition
The photochemical formal (4 + 2)-cycloaddition of imine-substituted bicyclo[1.1.1]pentanes with alkenes transforms bicyclo[1.1.1]pentan-1-amines into polysubstituted bicyclo[3.1.1]heptan-1-amines. This conversion opens new avenues for generating complex, sp3-rich primary amine building blocks, pivotal for the development of novel pharmaceuticals (Harmata et al., 2021).
Safety And Hazards
The safety information for “3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Orientations Futures
The future directions for “3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine” involve further exploration of the functionalization of the three concyclic secondary bridge positions . This remains an emerging field and presents considerable synthetic challenges due to the unique properties of the BCP core .
Propriétés
IUPAC Name |
3-(4-bromophenyl)bicyclo[1.1.1]pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c12-9-3-1-8(2-4-9)10-5-11(13,6-10)7-10/h1-4H,5-7,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYBFADJZGGJQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

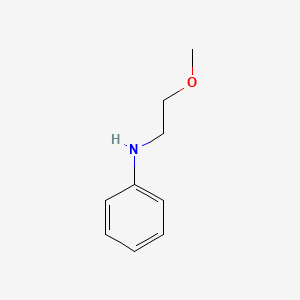
![2-imino-N,1-bis(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2754149.png)
![ethyl 4-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2754150.png)
![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide;hydrochloride](/img/structure/B2754151.png)
![Tert-butyl N-[[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl]carbamate](/img/structure/B2754152.png)
![2-methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]phthalazin-1-one](/img/structure/B2754153.png)
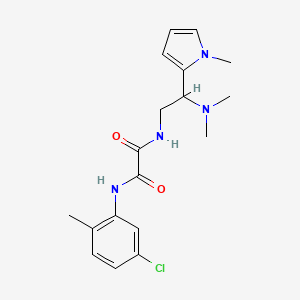
![1-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-3-thiophen-2-ylurea](/img/structure/B2754155.png)
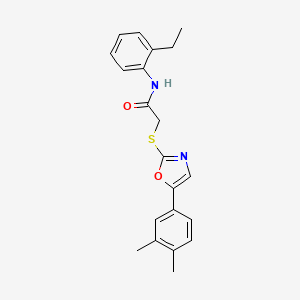
![5,7-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2754160.png)
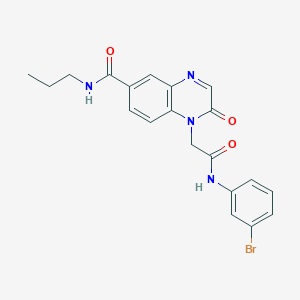

![3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL](/img/structure/B2754166.png)
